molecular formula C13H26N2O4 B7013934 N-(1,3-dimethoxypropan-2-yl)-3-(hydroxymethyl)-3,4-dimethylpyrrolidine-1-carboxamide

N-(1,3-dimethoxypropan-2-yl)-3-(hydroxymethyl)-3,4-dimethylpyrrolidine-1-carboxamide

Cat. No.: B7013934
M. Wt: 274.36 g/mol
InChI Key: ODPJLFSSCGTVFI-UHFFFAOYSA-N
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Description

N-(1,3-dimethoxypropan-2-yl)-3-(hydroxymethyl)-3,4-dimethylpyrrolidine-1-carboxamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a pyrrolidine ring substituted with hydroxymethyl and dimethyl groups, along with a carboxamide functional group. Its unique structure allows it to participate in diverse chemical reactions and makes it a candidate for research in medicinal chemistry and other scientific disciplines.

Properties

IUPAC Name

N-(1,3-dimethoxypropan-2-yl)-3-(hydroxymethyl)-3,4-dimethylpyrrolidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2O4/c1-10-5-15(8-13(10,2)9-16)12(17)14-11(6-18-3)7-19-4/h10-11,16H,5-9H2,1-4H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODPJLFSSCGTVFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1(C)CO)C(=O)NC(COC)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dimethoxypropan-2-yl)-3-(hydroxymethyl)-3,4-dimethylpyrrolidine-1-carboxamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the Pyrrolidine Ring: Starting with a suitable precursor, such as 3,4-dimethylpyrrole, the ring is formed through cyclization reactions.

    Introduction of Hydroxymethyl Group: The hydroxymethyl group can be introduced via hydroxymethylation reactions, often using formaldehyde and a base.

    Attachment of the Carboxamide Group: The carboxamide group is introduced through amidation reactions, typically using an amine and a carboxylic acid derivative.

    Addition of the Dimethoxypropan Group: The final step involves the alkylation of the pyrrolidine nitrogen with 1,3-dimethoxypropane under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dimethoxypropan-2-yl)-3-(hydroxymethyl)-3,4-dimethylpyrrolidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Conversion of the hydroxymethyl group to a carboxylic acid.

    Reduction: Formation of an amine from the carboxamide group.

    Substitution: Introduction of various functional groups in place of the methoxy groups.

Scientific Research Applications

    Medicinal Chemistry: Investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs.

    Biological Studies: Used in studies to understand its interaction with biological molecules and pathways.

    Industrial Chemistry: Explored for its utility in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-(1,3-dimethoxypropan-2-yl)-3-(hydroxymethyl)-3,4-dimethylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(1,3-dimethoxypropan-2-yl)-3-(hydroxymethyl)-3,4-dimethylpyrrolidine-1-carboxamide: shares structural similarities with other pyrrolidine derivatives, such as:

Uniqueness

The unique combination of functional groups in this compound provides distinct chemical properties and reactivity patterns. This makes it a valuable compound for specific research applications where these properties are advantageous.

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